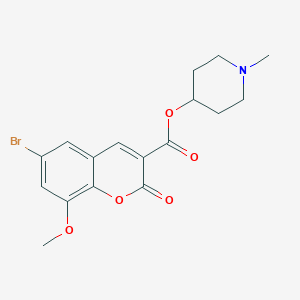
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is commonly referred to as DCOE-DBO, and it is a derivative of the naturally occurring compound, coumarin.
Mecanismo De Acción
The mechanism of action of DCOE-DBO is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DCOE-DBO has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCOE-DBO is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of DCOE-DBO is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on DCOE-DBO. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to fully understand the mechanism of action of DCOE-DBO and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCOE-DBO as a potential cancer treatment.
Métodos De Síntesis
The synthesis of DCOE-DBO involves the reaction between 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and 3,4-dichlorophenylacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DCOE-DBO has been found to have potential applications in the field of medicine. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, DCOE-DBO has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Fórmula molecular |
C18H8Br2Cl2O5 |
Peso molecular |
535 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H8Br2Cl2O5/c19-10-3-9-4-11(18(25)27-16(9)12(20)6-10)17(24)26-7-15(23)8-1-2-13(21)14(22)5-8/h1-6H,7H2 |
Clave InChI |
GYOBIVDWAGMBKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)






![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)